REACTION_CXSMILES
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C[C:2]1[CH:3]=[CH:4][C:5]([N:11]2[N:15]=[CH:14][CH:13]=[N:12]2)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].BrC1C=CC([Cl:26])=CC=1C(O)=O>>[Cl:26][C:2]1[CH:3]=[CH:4][C:5]([N:11]2[N:15]=[CH:14][CH:13]=[N:12]2)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC=1C=CC(=C(C(=O)O)C1)N1N=CC=N1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC1=C(C(=O)O)C=C(C=C1)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)N1N=CC=N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |